Ilexoside D

Descripción

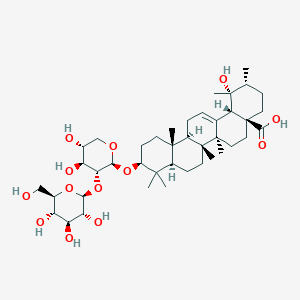

The compound “(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid” is a pentacyclic triterpenoid derivative characterized by a highly functionalized structure. Its core framework includes a picene backbone substituted with hydroxyl groups, methyl groups, and a glycosylated side chain. This compound belongs to the ursane-type triterpenoid family, a class known for diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties . Its identification in Serjania triquetra via TLC and comparison with authentic standards highlights its natural origin and relevance in traditional medicine .

Propiedades

IUPAC Name |

(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDWIKJZNNKBQ-FGIVEGHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Ilexósido D es compleja debido a su estructura intrincada. Típicamente, involucra múltiples pasos de glicosilación y secuencias de protección-desprotección. Los materiales de partida son a menudo agliconas triterpenoides, que sufren reacciones de glicosilación utilizando donantes de glicósidos en condiciones ácidas o básicas. Los grupos protectores se utilizan para asegurar la glicosilación selectiva en las posiciones deseadas.

Métodos de producción industrial: La producción industrial de Ilexósido D se realiza principalmente mediante la extracción de fuentes naturales, específicamente las raíces de Ilex pubescens. El proceso de extracción implica:

Molienda del material vegetal: para aumentar el área superficial.

Extracción con disolventes: utilizando disolventes como metanol o etanol.

Purificación: mediante técnicas cromatográficas como la cromatografía líquida de alto rendimiento (HPLC) para aislar Ilexósido D con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Ilexósido D experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Las reacciones de reducción pueden alterar los grupos carbonilo dentro de la estructura.

Sustitución: Las reacciones de glicosilación son una forma de sustitución en la que se añaden unidades de azúcar al aglicón.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en disolventes anhidros.

Sustitución: Donantes de glicósidos como bromuros de glicósidos o tricloroacetimidatos en presencia de ácidos de Lewis como el éterato de trifluoruro de boro (BF3·OEt2).

Productos principales: Los productos principales de estas reacciones dependen de los grupos funcionales específicos que se dirigen. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes a partir de grupos carbonilo.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antioxidant Properties : Research indicates that compounds similar to this structure exhibit significant antioxidant activity. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in the development of therapeutic agents aimed at preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Activity : Compounds with similar structures have been tested for their antimicrobial properties against various pathogens. Their effectiveness against bacteria and fungi highlights their potential use in developing new antibiotics or antifungal treatments .

Biochemical Applications

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This can be particularly useful in designing drugs for metabolic disorders where enzyme regulation is critical .

- Modulation of G-Protein Coupled Receptors (GPCRs) : There is emerging evidence that similar compounds can interact with GPCRs which are vital in many physiological processes. This interaction can lead to the development of novel therapeutic agents targeting various diseases linked to GPCR dysfunctions .

Agricultural Applications

- Plant Growth Regulators : Some derivatives of this compound have been explored as growth regulators in agriculture. They can enhance plant growth and resistance to stressors such as drought or disease .

- Natural Pesticides : The antimicrobial properties extend to pest control applications where these compounds can be utilized as natural pesticides or fungicides in sustainable agriculture practices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Antioxidant Activity | Antioxidant properties | Demonstrated significant radical scavenging activity comparable to established antioxidants. |

| Inflammatory Pathway Modulation | Anti-inflammatory effects | Showed inhibition of TNF-alpha production in vitro models. |

| Antimicrobial Testing | Antimicrobial activity | Effective against E.coli and Staphylococcus aureus strains. |

Mecanismo De Acción

Ilexósido D ejerce sus efectos principalmente a través de su interacción con el factor tisular (TF), un iniciador clave de la cascada de coagulación. Al inhibir la actividad del TF, Ilexósido D previene la formación del complejo TF-Factor VIIa, reduciendo así la generación de trombina y la formación de coágulos . Este mecanismo implica la modulación de varias vías moleculares, incluyendo la inhibición del Factor Xa y la regulación negativa de la activación de la protrombina .

Compuestos similares:

- Ilexsaponina A1

- Ilexsaponina B1

- Ilexsaponina C1

Comparación: Ilexósido D es único entre estos compuestos debido a su patrón específico de glicosilación y la presencia de unidades de azúcar particulares. Esta singularidad estructural contribuye a sus distintas actividades biológicas, especialmente sus potentes efectos anticoagulantes y antitrombóticos .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The compound shares structural similarities with other triterpenoids but differs in substitution patterns, glycosylation, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Glycosylation: The target compound features a trisaccharide moiety (linked via glucose derivatives), enhancing its hydrophilicity compared to non-glycosylated analogs like ursolic acid .

Methylation : It has seven methyl groups , more than barbinervic acid (six methyl groups), contributing to increased lipophilicity .

Bioactivity Modulation: Glycosylation in triterpenoids (e.g., Platycodin D) is associated with improved solubility and bioavailability, suggesting similar advantages for the target compound .

Pharmacological Activity Comparison

Table 2: Predicted and Experimentally Validated Targets

Key Findings:

- Unlike Platycodin D, which inhibits Hedgehog signaling, the target compound is predicted to interact with GPCRs and nuclear receptors , indicating divergent mechanisms .

Actividad Biológica

The compound identified as (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 478.68 g/mol. Its intricate structure includes multiple hydroxyl groups and a tetradecahydropicene backbone that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C30H50O7 |

| Molecular Weight | 478.68 g/mol |

| IUPAC Name | Complex as stated |

| Solubility | Not specified |

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that polyphenolic compounds can scavenge free radicals effectively .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported between 0.16 and 0.63 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and pathways such as COX-1 and MAPK. Inflammation is a critical factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of great interest in therapeutic applications .

Cytotoxicity Studies

Preliminary cytotoxicity assessments have revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing anticancer agents with fewer side effects .

Case Studies

- Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of various natural compounds similar to the target compound using DPPH radical scavenging assays. Results showed significant antioxidant activity correlating with the presence of hydroxyl groups in the structure .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of various extracts from plants containing similar compounds. The extracts demonstrated potent activity against respiratory tract pathogens .

- Cytotoxicity Against Cancer Cells : A comprehensive study assessed the cytotoxic effects of several triterpenoids on human cancer cell lines. The findings indicated that certain structural features enhanced cytotoxicity while maintaining low toxicity to normal cells .

Q & A

Q. Table 1: Reaction Conditions for Glycosylation

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 0°C → RT | |

| Solvent | Dry DCM | |

| Catalyst | BF₃·Et₂O (0.1 equiv) | |

| Donor/Acceptor Ratio | 1.2:1 |

Basic Question: How are physical-chemical properties (e.g., logP, solubility) determined for this compound?

Methodological Answer:

- logP : Use reversed-phase HPLC (C18 column, methanol/water) with reference standards .

- Solubility : Perform shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis quantification .

- Thermal stability : Conduct DSC/TGA to identify melting/decomposition points .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies arise from assay variability. Mitigate via:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays; control solvent (DMSO ≤0.1%) .

- Purity validation : Ensure >95% purity via LC-MS and ¹H/¹³C NMR .

- Dose-response curves : Compare EC₅₀ values under identical conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .

Advanced Question: What computational approaches predict metabolic stability of this compound?

Methodological Answer:

- In silico metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify cytochrome P450 oxidation sites .

- Molecular docking : Simulate binding to CYP3A4/2D6 isoforms (PDB IDs: 4NY4, 5T3Z) to assess susceptibility .

- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS .

Basic Question: What analytical techniques confirm functional group integrity post-synthesis?

Methodological Answer:

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups .

- ²H NMR : Identify methine protons (δ 3.0–5.0 ppm) in the triterpene core .

- HRMS : Validate molecular formula (e.g., m/z 602.397 [M+H]⁺ for C₃₉H₅₄O₅) .

Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents at C10 (e.g., coumaroyl vs. cinnamoyl groups) .

- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to assess potency .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles; replace gloves every 2 hours .

- Ventilation : Use fume hoods for weighing/purification to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Question: How to validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- CRISPR-Cas9 knockout : Target putative receptors (e.g., STAT3 or NF-κB) in cell lines .

- Pull-down assays : Use biotinylated probes to identify binding partners in lysates .

- Transcriptomics : Perform RNA-seq to map downstream gene regulation .

Basic Question: What chromatographic methods achieve high-resolution separation of diastereomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.